(E)-7-allyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound belongs to the 1,3-dimethylxanthine family, a class of purine derivatives with demonstrated pharmacological relevance, including bronchodilatory and anti-inflammatory activities . The core structure features substitutions at positions 7 and 8 of the purine scaffold:
- Position 7: An allyl group (CH₂CHCH₂), contributing flexibility and moderate lipophilicity.
- Position 8: A (2-chloro-6-fluorobenzylidene)hydrazinyl moiety, introducing a planar aromatic system with halogen substituents that enhance electronic and steric interactions.
This compound’s synthesis likely follows routes analogous to other 7,8-disubstituted xanthines, involving nucleophilic substitution or hydrazine coupling .
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O2/c1-4-8-25-13-14(23(2)17(27)24(3)15(13)26)21-16(25)22-20-9-10-11(18)6-5-7-12(10)19/h4-7,9H,1,8H2,2-3H3,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFXCAWVBXNUGP-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound known as (E)-7-allyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of (E)-7-allyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
- Formation of the Hydrazine Derivative : The initial step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate.
- Allylation : The hydrazone is then subjected to allylation to introduce the allyl group at the 7-position of the purine ring.
- Purification : The final product is purified through techniques such as column chromatography to obtain a pure compound.
Anticancer Properties
Recent studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, compounds similar to (E)-7-allyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been shown to inhibit various cancer cell lines through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of key kinases involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 4.5 | Inhibition of cell proliferation |
| A549 (Lung) | 6.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives with similar structures possess activity against bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives is closely related to their chemical structure. Modifications at specific positions on the purine ring can enhance or diminish biological activity. For instance:
- The presence of halogen substituents (like chlorine and fluorine) has been linked to increased potency against certain cancer cell lines.
- The allyl group contributes to improved lipophilicity, facilitating better membrane permeability.
Case Studies
- Case Study on Anticancer Efficacy : A study published in PubMed evaluated a series of purine derivatives for their anticancer effects on MCF-7 cells. Results showed that compounds with structural similarities to our target compound significantly reduced cell viability through apoptosis pathways .
- Antimicrobial Testing : Research conducted by Hu et al. demonstrated that several 6-substituted purines exhibited potent antifungal activity against Candida species in vitro, suggesting that modifications similar to those in (E)-7-allyl could enhance antifungal efficacy .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
Key analogues and their substituents are summarized below:
Key Observations :
- Halogen Effects : The 2-chloro-6-fluoro substitution in the target compound introduces ortho-halogen interactions, which may enhance binding affinity compared to para-fluoro () or simple chloro () substituents .
- Hydrazone vs. Direct Substitution : The hydrazinyl group in the target compound enables hydrogen bonding and π-stacking via the imine bond, contrasting with the inert phenyl or chloro groups in analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
